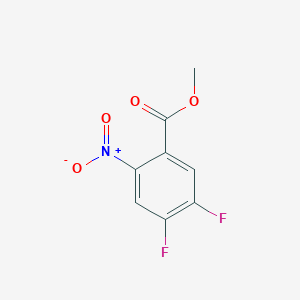

Methyl 4,5-difluoro-2-nitrobenzoate

描述

Significance of Fluorinated Aromatic Compounds in Chemical Research

Fluorinated aromatic compounds are a cornerstone of modern chemical research, with profound implications for pharmaceuticals, agrochemicals, and materials science. cookechem.comchemicalbook.com The introduction of fluorine into an aromatic ring dramatically alters the molecule's electronic properties, stability, and biological interactions. cookechem.com Fluorine's high electronegativity, the strongest of any element, creates a powerful inductive effect, withdrawing electron density from the aromatic system. cookechem.com

This modification can lead to several desirable outcomes:

Enhanced Pharmacokinetic Properties: In drug development, fluorination can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. This can prolong the drug's half-life in the body. Furthermore, the lipophilicity of a compound can be fine-tuned, potentially improving its absorption and distribution. chemsrc.com

Increased Binding Affinity: The carbon-fluorine bond is highly polarized, allowing it to participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding of a drug to its target protein. chemsrc.com

Advanced Materials: In materials science, fluorinated aromatics are precursors to high-performance polymers, such as fluoropolymers, known for their exceptional thermal stability and chemical resistance. chemicalbook.com They are also used in the synthesis of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. chemicalbook.com

The strategic placement of fluorine atoms, as seen in Methyl 4,5-difluoro-2-nitrobenzoate, is a key tool for chemists to engineer molecules with specific, enhanced properties. orgsyn.org

Role of Nitroaromatic Compounds in Synthetic Chemistry

Nitroaromatic compounds are versatile and crucial intermediates in synthetic chemistry. alfa-chemistry.com The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring. buyersguidechem.comguidechem.com This strong deactivating effect makes the aromatic ring less susceptible to electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. guidechem.com This allows for the displacement of other substituents, particularly halogens, by nucleophiles—a common strategy in building complex molecular frameworks.

The synthetic utility of the nitro group is twofold:

Activating Group: It facilitates the addition of nucleophiles to the aromatic ring, which is a key step in the synthesis of many industrial and pharmaceutical compounds. buyersguidechem.com

Versatile Precursor: The nitro group itself can be readily transformed into other functional groups. The most important of these transformations is its reduction to an amino group (–NH₂). This conversion is fundamental in the production of anilines, which are precursors to a vast array of dyes, polymers, pesticides, and pharmaceuticals. alfa-chemistry.com

In molecules like this compound, the nitro group directs the synthetic pathway, enabling specific substitutions and serving as a latent amino group, ready to be revealed at the appropriate synthetic stage.

Overview of Benzoate (B1203000) Esters in Organic Transformations

Benzoate esters are a class of organic compounds derived from benzoic acid. The ester functional group (–COOR) is a common feature in both natural products and synthetic molecules, including as flavor and fragrance agents. sigmaaldrich.com In the context of organic synthesis, benzoate esters like methyl benzoate are valuable intermediates that can undergo a variety of transformations. glpbio.com

Key reactions involving benzoate esters include:

Esterification: The formation of an ester from a carboxylic acid and an alcohol, typically under acidic conditions (Fischer esterification), is a fundamental and reversible reaction. sigmaaldrich.comhymasynthesis.com

Hydrolysis: The reverse of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol, can be catalyzed by either acid or base (saponification). sigmaaldrich.com

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). glpbio.com They can also be selectively reduced to aldehydes using reagents such as diisobutylaluminum hydride (DIBAH) at low temperatures. glpbio.com

Aminolysis: Esters can react with ammonia (B1221849) or amines to form amides, another crucial functional group in organic and medicinal chemistry. glpbio.com

Transesterification: An ester can be converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. glpbio.com

The methyl ester group in this compound serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. It can then be easily hydrolyzed to reveal the carboxylic acid, a key functional group in many biologically active molecules, particularly in the quinolone class of antibiotics. buyersguidechem.commdpi.com

Structure

3D Structure

属性

IUPAC Name |

methyl 4,5-difluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWZADUIXGMAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620247 | |

| Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015433-96-1 | |

| Record name | Methyl 4,5-difluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4,5 Difluoro 2 Nitrobenzoate

Established Synthetic Routes to Methyl 4,5-difluoro-2-nitrobenzoate

The conventional synthesis of this compound typically involves a multi-step process. The two most common strategies are the nitration of a pre-existing fluorinated benzoate (B1203000) ester or the esterification of a difluoro-nitrobenzoic acid. These methods, while effective, often rely on harsh reaction conditions.

Nitration Strategies for Fluorinated Benzoate Precursors

One of the most direct methods for synthesizing this compound is through the electrophilic nitration of a suitable fluorinated precursor, Methyl 4,5-difluorobenzoate. This reaction introduces a nitro group onto the aromatic ring.

The process generally involves treating the fluorinated benzoate with a potent nitrating agent. A classic and widely used nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is typically performed at reduced temperatures, often between 0 and 15°C, to control the exothermic nature of the reaction and to minimize the formation of unwanted byproducts, such as dinitro compounds or oxidized impurities. nih.gov Following the addition of the nitrating mixture, the reaction is carefully monitored until completion. The crude product is then isolated by pouring the reaction mixture onto ice, which causes the organic product to precipitate. Subsequent purification steps, such as recrystallization from a suitable solvent like methanol (B129727), are necessary to obtain the final product in high purity. A similar procedure for the nitration of methyl m-fluorobenzoate using potassium nitrate (B79036) in sulfuric acid yielded the product in 96% yield, demonstrating the high efficiency of this general strategy. chemicalbook.com

Table 1: Representative Conditions for Nitration of Phenyl Esters

| Precursor | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl m-fluorobenzoate | Potassium nitrate | Sulfuric acid | 5 | 96 | chemicalbook.com |

| Methyl benzoate | Nitric acid | Sulfuric acid | 5-15 | 81-85 | nih.gov |

Esterification Techniques for Difluoro-nitrobenzoic Acids

An alternative and equally viable route to this compound is the esterification of 4,5-difluoro-2-nitrobenzoic acid. This reaction involves the conversion of the carboxylic acid functional group into a methyl ester.

The most common method for this transformation is the Fischer esterification. This process involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The excess methanol helps to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. researchgate.net The reaction progress is monitored, and upon completion, the excess methanol is removed. The product is then worked up, often involving neutralization of the acid catalyst and extraction with an organic solvent, followed by purification.

For instance, the synthesis of methyl 2-chloro-4-fluoro-5-nitrobenzoate from its corresponding carboxylic acid was achieved using methanol and sulfuric acid at 65°C, resulting in a 67% yield. google.com In some cases, microwave-assisted esterification has been shown to significantly improve yields and reduce reaction times. For example, the esterification of 4-fluoro-3-nitrobenzoic acid under sealed-vessel microwave conditions at 130°C with sulfuric acid as a catalyst gave a good yield. tandfonline.com

Table 2: Conditions for Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Ethanol (B145695) | H₂SO₄ | Microwave, 130°C | Good | tandfonline.com |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol | H₂SO₄ | 65°C, 4h | 67 | google.com |

| p-Methylbenzoic acid | Methanol | Zr/Ti Solid Acid | Stirring | Not specified | researchgate.net |

Halogenation and Nitro-Group Introduction in Aryl Systems

The synthesis of the core 4,5-difluoro-2-nitro-aryl structure can be approached by introducing the necessary functional groups onto a simpler aromatic precursor. A plausible route starts with 1,2-difluorobenzene (B135520). The selective nitration of 1,2-difluorobenzene can be achieved with high regioselectivity. For example, using nitric acid in the presence of an aluminosilicate (B74896) catalyst has been shown to produce 4-nitro-1,2-difluorobenzene in 98% yield, with only trace amounts of other isomers. tandfonline.com

Once the nitro and fluoro groups are in place, the next step would be the introduction of the carboxyl group or its precursor at the 2-position. This can be a more complex transformation. An alternative strategy involves starting with a molecule that already contains the carboxyl group or a precursor. For instance, 4,5-difluorophthalic anhydride, a readily available starting material, can be converted into 2-bromo-4,5-difluorobenzoic acid. chemscene.comacs.org While this introduces a bromine atom that would need to be removed or replaced, it demonstrates a pathway to a 4,5-difluorobenzoic acid scaffold that could potentially be nitrated.

Advanced Synthetic Approaches and Innovations

In response to the growing need for sustainable and efficient chemical processes, modern synthetic chemistry has focused on developing advanced methodologies that minimize environmental impact and improve reaction efficiency.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds. tandfonline.com This involves several key strategies:

Use of Safer Reagents and Solvents: Traditional nitration with mixed acids generates significant acidic waste. chemicalbook.com Greener alternatives are being explored, such as the use of dinitrogen pentoxide (DNP) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium. This approach is characterized by mild reaction conditions and minimal, easily recyclable waste. chemicalbook.com For esterification, the use of non-hazardous solvents or even solvent-free conditions is being investigated.

Energy Efficiency: Physical methods like microwave-assisted synthesis can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. tandfonline.com As demonstrated in the esterification of fluoronitrobenzoic acid, microwave irradiation can be a highly efficient heating method. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Catalytic Methods for Selective Functionalization

Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher selectivity and efficiency.

Catalytic Nitration: The use of solid acid catalysts, such as zeolites or other aluminosilicates, can offer a more environmentally friendly alternative to liquid superacids like sulfuric acid. These catalysts can provide high regioselectivity in the nitration of substituted benzenes and can often be recovered and reused. tandfonline.com

Catalytic Esterification: Solid acid catalysts, such as those based on zirconium and titanium oxides, are being developed for esterification reactions. researchgate.net These catalysts are often more stable, easier to handle, and can be separated from the reaction mixture more easily than traditional homogeneous acid catalysts, simplifying purification and reducing waste.

Photocatalysis: Light-driven catalytic strategies are emerging as a green alternative for synthesizing valuable compounds. While not yet specifically reported for this compound, photocatalytic methods using catalysts like titanium dioxide (TiO₂) have shown potential for various transformations of nitroaromatic compounds, suggesting future applications in this area.

Multi-component Reactions Leading to Benzoate Derivatives

The direct synthesis of simple substituted benzoates like this compound via multi-component reactions is not a commonly reported strategy. MCRs are typically employed for the construction of more complex scaffolds, particularly heterocyclic rings. rsc.orgmdpi.com Well-known MCRs include the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction, the Passerini reaction, and the Ugi reaction, which are instrumental in generating diverse molecular libraries for drug discovery. tcichemicals.comorganic-chemistry.org

However, the principles of MCRs can be applied to the synthesis of molecules containing an ester functionality. For instance, a highly regioselective cobalt-catalyzed three-component reaction of acrylates, alkyl iodides, and aryl Grignard reagents has been developed to produce α-aryl esters. organic-chemistry.org While this specific example does not yield a benzoate derivative directly, it illustrates the potential of MCRs to forge ester-containing compounds.

Conceptually, a multi-component reaction for a benzoate derivative might involve the in-situ generation of a benzoic acid or a related reactive species that can be trapped by an alcohol. However, the current body of literature on MCRs focuses more on creating complex structures where the ester group is one of several functionalities being introduced. The development of novel MCRs for the direct and efficient synthesis of a wide range of substituted benzoate esters remains an area with potential for future research.

Reaction Mechanisms and Reactivity Studies of Methyl 4,5 Difluoro 2 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com The SNAr mechanism is typically a two-step addition-elimination process. byjus.comd-nb.info In the first, rate-determining step, the nucleophile attacks the electron-deficient ring to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com In the second step, the leaving group departs, restoring the ring's aromaticity. wikipedia.org

Influence of Fluoro Substituents on SNAr Reactivity

In the context of SNAr reactions, fluorine atoms serve as excellent leaving groups. Contrary to the trend observed in aliphatic SN2 reactions, the reactivity of halogens in activated SNAr reactions often follows the order F > Cl > Br > I, a phenomenon referred to as the "element effect". nih.gov

The high reactivity of fluoro-substituted aromatics is attributed to several factors:

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect creates a significant partial positive charge on the carbon atom to which it is attached. wyzant.comyoutube.com This high electrophilicity strongly attracts the incoming nucleophile, accelerating the initial attack, which is the rate-determining step. wyzant.commdpi.com

Transition State Stabilization: The powerful inductive effect of fluorine stabilizes the charge-separated transition state leading to the Meisenheimer complex. nih.gov

Solvent Effects: In protic solvents, hydrogen bonding can further stabilize the transition state involving a fluorine leaving group, enhancing its reactivity compared to other halogens. nih.gov

For Methyl 4,5-difluoro-2-nitrobenzoate, the presence of two fluoro groups significantly activates the ring for nucleophilic attack. The specific fluorine atom that is displaced (at position 4 or 5) depends on the reaction conditions and the nature of the attacking nucleophile, as both are activated by the ortho/para nitro group.

Role of the Nitro Group as an Activating Group in SNAr

The nitro group (-NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature. wikipedia.orgbyjus.com Its presence is crucial for the feasibility of nucleophilic attack on the aromatic ring. numberanalytics.com

The activating role of the nitro group is primarily achieved through:

Resonance Stabilization: When positioned ortho or para to the leaving group, the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.combyjus.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. youtube.com The more electron-withdrawing groups that can participate in this stabilization, the faster the reaction proceeds. youtube.com

Inductive Effect: The nitro group also exerts a strong electron-withdrawing inductive effect, which further reduces the electron density of the ring and makes it more susceptible to attack by nucleophiles. youtube.com

In this compound, the nitro group is ortho to the fluorine at C-5 and meta to the fluorine at C-4. This positioning makes the C-F bond at the C-5 position particularly activated for substitution, as the negative charge in the Meisenheimer complex can be delocalized onto the nitro group.

Mechanism of Nucleophilic Displacement of Fluorine

The nucleophilic displacement of a fluorine atom from this compound follows the general SNAr addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom (the ipso carbon). This attack is favored due to the electron-deficient nature of the ring, enhanced by the nitro and ester groups. This initial step is typically slow and rate-determining as it involves the temporary loss of aromaticity. d-nb.infomdpi.com

Formation of Meisenheimer Complex: The attack results in the formation of a negatively charged intermediate, the Meisenheimer complex. wikipedia.org The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. youtube.comyoutube.com

Elimination of Fluoride (B91410): The ring then rearomatizes through the expulsion of the fluoride ion, which is a good leaving group in this context. This step is generally fast. wikipedia.org The result is the substitution of a fluorine atom with the incoming nucleophile.

Given the substitution pattern, nucleophilic attack is most likely to occur at the C-5 position, displacing the fluorine atom that is ortho to the strongly activating nitro group.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile (an electron-seeking species) on the electron-rich benzene (B151609) ring. masterorganicchemistry.com However, the reactivity of the ring in this compound towards electrophiles is severely diminished due to the presence of multiple electron-withdrawing substituents.

Regioselectivity Considerations in Electrophilic Attack

The directing effects of the existing substituents determine the position of any potential electrophilic attack. In this molecule, all three types of substituents—fluoro, nitro, and methyl ester—are deactivating and generally direct incoming electrophiles to the meta position relative to themselves. youtube.comyoutube.com

Nitro and Ester Groups: These are strong deactivators and meta-directors. youtube.com They destabilize the cationic intermediate (arenium ion) that forms during the reaction, especially if the electrophile adds to the ortho or para positions. youtube.comyoutube.com Attack at the meta position avoids placing the positive charge directly on the carbon atom attached to the deactivating group. youtube.com

Fluoro Groups: Halogens are an exception; they are deactivating yet ortho-, para-directing. However, their deactivating nature is significant.

In this compound, the only available position for substitution is C-6 (or C-3, which is sterically hindered). The nitro group at C-2 directs meta to itself (to C-4 and C-6). The ester group (also at C-2 via the carboxyl group) also directs meta. The fluorine at C-4 directs ortho/para (to C-3 and C-5, which are already substituted). The fluorine at C-5 directs ortho/para (to C-4 and C-6). The only position that is meta to the strongest deactivating groups and also directed by a fluoro substituent is C-6. Therefore, any electrophilic substitution, should it occur under harsh conditions, would be expected to happen at the C-6 position.

Deactivating Effects of Nitro and Ester Groups

Both the nitro (-NO₂) and the methyl ester (-COOCH₃) groups are potent deactivating groups in electrophilic aromatic substitution. masterorganicchemistry.comnumberanalytics.com They reduce the reactivity of the benzene ring towards electrophiles by decreasing its electron density. numberanalytics.comvaia.com

This deactivation occurs through two mechanisms:

Inductive Effect: Both groups contain electronegative atoms (nitrogen and oxygen) that pull electron density away from the ring through the sigma bond framework. vaia.com

Resonance Effect: Both groups can withdraw electron density from the pi system of the ring via resonance (a -M effect). youtube.comquora.com By drawing resonance structures, it can be shown that these groups place partial positive charges on the ortho and para carbons of the ring, making these positions particularly unattractive to an incoming electrophile. youtube.comquora.com

The combined deactivating influence of the nitro group, the ester group, and the two fluoro groups makes electrophilic aromatic substitution on this compound extremely difficult, requiring very forcing reaction conditions.

Hydrolytic Stability and Transesterification Reactions

The ester functional group in this compound is susceptible to both hydrolysis and transesterification reactions, common transformations for this class of compounds. The rates and mechanisms of these reactions are significantly influenced by the electronic effects of the nitro and fluoro substituents on the aromatic ring.

Ester Hydrolysis Mechanisms

The hydrolysis of methyl esters, such as this compound, can proceed through either acid-catalyzed or base-catalyzed mechanisms.

Under basic conditions, the hydrolysis, often termed saponification, typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol (B129727). The reaction is generally irreversible as the resulting carboxylate is deprotonated under basic conditions. orgsyn.org

The rate of this hydrolysis is sensitive to the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group and fluorine atoms present in this compound, are expected to increase the electrophilicity of the carbonyl carbon. This, in turn, would make the ester more susceptible to nucleophilic attack, leading to a faster rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). For instance, the presence of a 4-nitro group on a methyl benzoate ring has been shown to significantly reduce the hydrolysis half-life. oieau.fr

Investigation of Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. mdpi.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol molecule.

Base-catalyzed transesterification typically proceeds via a nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon.

The efficiency of transesterification is dependent on the specific alcohol used and the reaction conditions. For the synthesis of various fatty acid methyl esters (FAME), different catalysts have been explored, including strong acids like sulfuric acid and basic catalysts. mdpi.com While specific catalysts and yields for the transesterification of this compound are not detailed in the available literature, general principles suggest that the electron-withdrawing nature of the substituents would favor this reaction, similar to its effect on hydrolysis.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key site of reactivity, and its reduction to an amino group is a synthetically important transformation, often a crucial step in the synthesis of more complex molecules, including pharmaceuticals. jsynthchem.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes to the corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. mdpi.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

For compounds containing other reducible functional groups, such as the ester in this compound, the selectivity of the hydrogenation is a critical consideration. The choice of catalyst and reaction conditions can be tailored to selectively reduce the nitro group while leaving the ester group intact.

Selective Reduction to Amino and Other Derivatives

Besides catalytic hydrogenation, several other reagents can achieve the selective reduction of the nitro group in the presence of an ester.

One effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). d-nb.info This system has been shown to be highly chemoselective for the reduction of nitro groups in various ester-substituted nitroarenes, providing the corresponding anilines in high yields. d-nb.info The reaction of methyl 4-nitrobenzoate (B1230335) with NaBH₄-FeCl₂ in THF at room temperature, for instance, yields the desired amino product in 93% yield. d-nb.info While specific data for this compound is not provided in this particular study, the broad substrate scope suggests this method would likely be effective.

Another reagent system for selective nitro group reduction is tin(II) chloride (SnCl₂) in a suitable solvent. The reduction of a nitro group to a primary amine using NaBH₄ and SnCl₂·2H₂O in ethanol (B145695) under reflux has been reported. researchgate.net

The resulting amino derivative, Methyl 2-amino-4,5-difluorobenzoate, is a valuable synthetic intermediate.

Radical Reactions and Bond Dissociation Studies

The study of radical reactions and bond dissociation energies provides fundamental insights into the stability and reactivity of a molecule.

The stability of a free radical is influenced by several factors, including hyperconjugation and resonance effects. masterorganicchemistry.comlibretexts.orgpressbooks.pubyoutube.com For aromatic systems, resonance delocalization of the unpaired electron can significantly stabilize the radical. In the context of this compound, radical formation could potentially occur at various positions, and the stability of these radicals would be influenced by the fluorine and nitro substituents.

The carbon-nitrogen (C-NO₂) bond is often the weakest bond in nitroaromatic compounds and its dissociation is a key step in their thermal decomposition. The bond dissociation energy (BDE) provides a measure of the strength of this bond. While specific experimental or computational data for the C-N BDE of this compound was not found, studies on related nitroaromatic compounds can offer estimations. Factors such as the electronic nature of other substituents on the aromatic ring can influence the C-N BDE.

Advanced Spectroscopic and Structural Elucidation of Methyl 4,5 Difluoro 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides an unparalleled view of the molecular framework by probing the magnetic environments of atomic nuclei. For Methyl 4,5-difluoro-2-nitrobenzoate, a combination of 1H, 13C, and 19F NMR, augmented by two-dimensional techniques, is essential for an unambiguous structural assignment.

Proton (1H) NMR Chemical Shift Analysis of Aromatic and Methyl Protons

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the fluorine atoms significantly influences the chemical shifts of these protons, moving them downfield.

The proton at the C-3 position is anticipated to appear as a doublet of doublets, split by the adjacent fluorine at C-4 and the other aromatic proton at C-6. Similarly, the proton at the C-6 position would also likely present as a doublet of doublets, with coupling to the fluorine at C-5 and the proton at C-3. The methyl protons of the ester group (-OCH3) would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm, shifted slightly downfield due to the influence of the adjacent carbonyl group.

Predicted 1H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | 7.8 - 8.2 | dd | JH-F, JH-H |

| H-6 | 7.6 - 8.0 | dd | JH-F, JH-H |

Carbon (13C) NMR Analysis of Carbon Framework and Functional Groups

The 13C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum for this compound will display eight distinct signals, one for each unique carbon atom. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the 160-170 ppm region. The aromatic carbons will appear in the 110-160 ppm range, with their specific shifts influenced by the attached functional groups. The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond carbon-fluorine couplings (1JC-F), appearing as doublets. The carbon attached to the nitro group (C-2) will also be significantly deshielded. The methyl carbon of the ester group will resonate at a more upfield position, generally around 50-55 ppm. wisc.educhegg.com

Predicted 13C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 160 - 170 | s |

| C-1 | 125 - 135 | d |

| C-2 | 145 - 155 | d |

| C-3 | 115 - 125 | d |

| C-4 | 150 - 160 | dd |

| C-5 | 150 - 160 | dd |

| C-6 | 110 - 120 | d |

Fluorine (19F) NMR for Difluoro Substituent Characterization

19F NMR is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-4 and C-5 positions. These signals will likely appear as doublets of doublets, showing coupling to each other (3JF-F) and to the adjacent aromatic protons (3JH-F and 4JH-F). The chemical shifts will be influenced by the electronic environment, with the nitro group causing a downfield shift.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons (H-3 and H-6), confirming their spatial proximity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. nih.gov This would definitively link the aromatic proton signals to their corresponding carbon signals (H-3 to C-3 and H-6 to C-6) and the methyl proton signal to the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Identification of Characteristic Vibrational Frequencies (C=O, N-O, C-F)

The IR and Raman spectra of this compound will be characterized by several key vibrational frequencies.

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group in the ester is expected in the region of 1720-1740 cm-1. nih.govresearchgate.net

N-O Stretches: The nitro group will exhibit two characteristic stretching vibrations: a symmetric stretch typically found around 1340-1360 cm-1 and an asymmetric stretch in the 1520-1540 cm-1 region. researchgate.netresearchgate.net

C-F Stretches: The carbon-fluorine stretching vibrations will give rise to strong absorption bands in the fingerprint region of the IR spectrum, generally between 1100 and 1300 cm-1. The exact positions will be influenced by the aromatic system and other substituents. researchgate.net

The Raman spectrum would complement the IR data, with aromatic ring vibrations often showing strong signals. researchgate.net

Summary of Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

|---|---|---|

| Ester (C=O) | Stretch | 1720 - 1740 |

| Nitro (N-O) | Asymmetric Stretch | 1520 - 1540 |

| Nitro (N-O) | Symmetric Stretch | 1340 - 1360 |

X-ray Crystallography for Solid-State Structure Determination:This section is entirely dependent on the existence of a solved crystal structure.

Bond Lengths, Bond Angles, and Dihedral Angles:The creation of data tables for these geometric parameters is only possible if the molecule's structure has been determined by X-ray diffraction. A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other databases revealed no deposited crystal structure for this compound.

Without primary research literature detailing these specific experimental results, it is impossible to generate the requested article while adhering to the principles of scientific accuracy and the strict outline provided. The compound is listed in chemical supplier catalogs and patents, indicating its use in synthesis, but the fundamental spectroscopic and crystallographic characterization required for this article does not appear to have been published. Therefore, the request to generate this article cannot be fulfilled at this time.

Analysis of Conformational Polymorphism in this compound Remains an Unexplored Area of Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the solid-state chemistry of this compound, specifically concerning its potential for conformational polymorphism. Despite its availability from various chemical suppliers, detailed structural and spectroscopic elucidation focusing on its crystalline forms is notably absent.

Conformational polymorphism is a phenomenon where a single compound can exist in multiple crystalline structures, differing in the spatial arrangement (conformation) of its molecules. These variations can significantly impact the physicochemical properties of a material, including its melting point, solubility, and stability. The study of such phenomena is crucial in fields like pharmaceuticals and materials science for ensuring the consistency and performance of a chemical entity.

For this compound, an aromatic compound with a rotatable ester group and a nitro group, the potential for different molecular conformations in the solid state is theoretically plausible. The orientation of the methoxycarbonyl and nitro groups relative to the difluorinated benzene ring could be influenced by the subtle balance of intermolecular interactions during the crystallization process, potentially leading to different polymorphic forms.

However, at present, no published research appears to have investigated this possibility. Searches of crystallographic databases for single-crystal X-ray diffraction data, which would provide definitive proof and detailed structural parameters of any polymorphs, have yielded no results for this specific compound. Similarly, in-depth spectroscopic studies, such as solid-state NMR, Raman, or advanced infrared spectroscopy, which are powerful techniques for identifying and characterizing different crystalline forms, have not been reported in the scientific literature for this compound.

The absence of such fundamental data precludes any detailed discussion on the analysis of its conformational polymorphism. To address this knowledge gap, future research would need to focus on the systematic crystallization of this compound under a variety of conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting crystals would then require thorough characterization using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and vibrational spectroscopy to identify and structurally elucidate any potential polymorphs.

Until such studies are undertaken and their findings published, the conformational landscape of this compound in the solid state remains an open question for the scientific community.

Computational Chemistry and Theoretical Investigations of Methyl 4,5 Difluoro 2 Nitrobenzoate

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a computational method that models the electronic structure of atoms and molecules to predict their properties. It is based on the principle that the energy of a molecule can be determined from its electron density.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

For Methyl 4,5-difluoro-2-nitrobenzoate, a theoretical FMO analysis would calculate the energies of these orbitals. The presence of electron-withdrawing groups like the nitro group and fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to a simpler benzene (B151609) derivative. The precise energy values would allow for predictions about its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

| Note: Data is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Regions of negative electrostatic potential, typically colored in shades of red, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and prone to nucleophilic attack.

In a hypothetical MEP map of this compound, the area around the oxygen atoms of the nitro group would be expected to show a strong negative potential (red), highlighting their nucleophilic character. The hydrogen atoms of the methyl group and the regions near the fluorine atoms would likely exhibit a positive potential (blue), indicating their electrophilic nature.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. Key descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

| Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Electrophilicity Index (ω) | (μ2) / (2η) | - |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | - |

| Note: Data is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. |

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. These theoretical predictions can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data, aiding in the assignment of peaks.

A theoretical study would provide predicted chemical shifts for all the unique carbon and hydrogen atoms in this compound, which would be invaluable for confirming its structure.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted (ppm) | Experimental (ppm) |

| ¹H (Methyl) | - | - |

| ¹³C (Carbonyl) | - | - |

| ¹³C (Aromatic) | - | - |

| Note: Data is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Quantum chemical calculations can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes.

For this compound, a simulated IR and Raman spectrum would show characteristic peaks for the C=O stretch of the ester, the N-O stretches of the nitro group, C-F stretches, and various vibrations of the aromatic ring.

Table 4: Hypothetical Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | - | - |

| NO₂ Symmetric Stretch | - | - |

| NO₂ Asymmetric Stretch | - | - |

| C-F Stretch | - | - |

| Note: Data is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available. |

UV-Vis Absorption Maxima Prediction

The prediction of UV-Vis absorption maxima through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), provides valuable insights into the electronic transitions of a molecule. For this compound, these calculations can reveal how the interplay of the nitro group (a strong electron-withdrawing group) and the fluorine atoms influences the absorption spectrum.

Theoretical studies on similar aromatic nitro compounds have demonstrated that the choice of functional and basis set in TD-DFT calculations is crucial for achieving accuracy. For instance, calculations on nitroaromatic compounds often employ functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p) to model the electronic excitations. The predicted absorption maxima (λmax) typically correspond to π → π* and n → π* transitions, which are characteristic of aromatic systems containing chromophores like the nitro group. While specific experimental and detailed computational spectra for this compound are not extensively documented in publicly available literature, theoretical models would predict primary absorption bands influenced by the electron-withdrawing nature of the substituents on the benzene ring.

Table 1: Predicted UV-Vis Absorption Data for a Representative Nitroaromatic Compound (Note: This is a representative table based on typical computational results for similar compounds, as specific data for this compound is not widely published.)

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | 340 | 0.001 |

| π → π* | 280 | 0.150 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and flexibility of molecules over time. For this compound, MD simulations can elucidate the rotational dynamics of the methoxycarbonyl (-COOCH₃) and nitro (-NO₂) groups relative to the aromatic ring.

The conformational flexibility is largely dictated by the rotational barriers of these two substituent groups. The planarity of the molecule is a key factor, with the nitro group's orientation being particularly important for its electronic interaction with the π-system of the ring. MD simulations, typically run for nanoseconds, can map the potential energy surface associated with the dihedral angles of these groups, revealing the most stable (lowest energy) conformations and the energy required to transition between them. Factors such as solvent effects can also be incorporated into these simulations to provide a more realistic model of the molecule's behavior in solution.

Theoretical Analysis of Reaction Pathways and Transition States

This compound is a classic substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two electron-withdrawing groups (nitro and methoxycarbonyl) and two leaving groups (fluorine atoms) makes it highly reactive towards nucleophiles. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanism of these reactions.

The SNAr reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. Theoretical calculations can model this pathway, identifying the transition states and the intermediate. The regioselectivity of the substitution (i.e., whether the nucleophile attacks the carbon at position 4 or 5) can be predicted by comparing the activation energies for the two possible pathways. The nitro group at position 2 strongly activates the fluorine at position 4 (para) for nucleophilic attack, making this the kinetically and thermodynamically favored pathway.

The energetic profiles of SNAr reactions involving this compound can be calculated to provide quantitative data on reaction feasibility. These profiles map the change in potential energy as the reaction progresses from reactants to products, through transition states and intermediates.

Table 2: Representative Calculated Energetic Data for an SNAr Reaction (Note: This data is illustrative for a typical SNAr reaction of a difluoronitrobenzoate derivative.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + Nu⁻ | 0.0 |

| 2 | First Transition State (TS1) | +12.5 |

| 3 | Meisenheimer Intermediate | -8.0 |

| 4 | Second Transition State (TS2) | +15.0 |

Non-Linear Optical (NLO) Properties from Theoretical Models

Molecules with significant charge asymmetry, like this compound, are candidates for possessing Non-Linear Optical (NLO) properties. The strong electron-withdrawing nitro group and the electron-donating character (through resonance) of the fluorine atoms create a push-pull system that can lead to a large molecular hyperpolarizability (β), a key measure of NLO activity.

Degradation Pathways and Environmental Considerations of Methyl 4,5 Difluoro 2 Nitrobenzoate

Photochemical Degradation Mechanisms

Photochemical degradation, or photodegradation, is a process where light energy drives chemical reactions that break down a compound. For aromatic compounds like Methyl 4,5-difluoro-2-nitrobenzoate, this often involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage or transformation.

The efficiency of photodegradation is typically dependent on the wavelength of light and the pH of the surrounding medium. Aromatic nitro compounds are known to absorb UV light, which can initiate their degradation. The presence of substituents on the benzene (B151609) ring can shift the absorption maximum, influencing the optimal wavelength for degradation.

The pH of the environment can significantly affect the rate of photodegradation. For instance, studies on other nitroaromatic compounds have shown that degradation rates can vary dramatically with changes in pH. While no specific data exists for this compound, it is plausible that its degradation would also be pH-dependent, potentially due to changes in the molecule's electronic state or the nature of the reactive species generated in the solution.

The photoproducts of nitroaromatic compounds can be diverse. Photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group is a common pathway. Another possibility is the photosubstitution of the nitro group or the fluorine atoms by hydroxyl radicals, which are often present in sunlit natural waters. The cleavage of the ester group is also a potential degradation route. Without specific experimental data for this compound, the exact nature of its photoproducts remains speculative.

Biotransformation and Biodegradation Studies

Biotransformation and biodegradation involve the breakdown of chemical compounds by living organisms, primarily microorganisms. The recalcitrance of many synthetic compounds, including halogenated and nitroaromatic substances, to microbial degradation is a significant environmental concern. nih.gov The strong carbon-fluorine bond, in particular, contributes to the persistence of fluorinated compounds in the environment. nih.gov

Microbial degradation of nitrobenzoates has been studied for non-fluorinated analogs. Two main strategies are employed by bacteria to initiate the breakdown of these compounds: reduction of the nitro group or oxidative attack on the aromatic ring. nih.gov

Reductive pathways involve the conversion of the nitro group to an amino group, often followed by removal of the amino group and subsequent ring cleavage. nih.gov Oxidative pathways, on the other hand, typically involve the action of oxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to catechols that can then be further degraded. nih.gov For example, the degradation of 2-nitrobenzoate (B253500) by some bacteria proceeds through the formation of intermediates like salicylate (B1505791) and catechol. nih.gov

Table 1: Examples of Microbial Degradation Pathways for Nitrobenzoates

| Initial Compound | Key Intermediates | Degrading Microorganism Example | Reference |

| 2-Nitrobenzoate | Salicylate, Catechol | Arthrobacter sp. SPG | nih.gov |

| 3-Nitrobenzoate | Protocatechuate | Pseudomonas sp. | |

| 4-Nitrobenzoate (B1230335) | 4-Hydroxylaminobenzoate, Protocatechuate | Pseudomonas putida |

This table is illustrative and based on data for non-fluorinated nitrobenzoates.

The initial steps in the aerobic biodegradation of aromatic compounds are often catalyzed by oxygenase enzymes. frontiersin.orgMonooxygenases incorporate one atom of molecular oxygen into the substrate, while dioxygenases incorporate both. frontiersin.org

In the context of nitrobenzoate degradation, nitroreductases can catalyze the initial reduction of the nitro group. Monooxygenases and dioxygenases are crucial for hydroxylating the aromatic ring, a key step that prepares the molecule for ring cleavage. nih.gov For instance, 2-nitrobenzoate-2-monooxygenase has been identified in the degradation of 2-nitrobenzoate, converting it to salicylate. nih.gov Subsequently, salicylate hydroxylase (a monooxygenase) can convert salicylate to catechol, which is then cleaved by a dioxygenase. nih.gov The presence of fluorine atoms in this compound likely makes the molecule more resistant to the action of these enzymes.

Soil microcosm studies are valuable for assessing the biodegradation of a compound under conditions that simulate a natural environment. Such studies on 2-nitrobenzoate have demonstrated that certain bacterial strains can effectively degrade the compound in both sterile and non-sterile soil. nih.gov For example, Arthrobacter sp. SPG was shown to degrade over 90% of the initial 2-nitrobenzoate concentration within 10-12 days in a soil microcosm. nih.gov

No soil microcosm studies have been reported specifically for this compound. However, the high stability of the carbon-fluorine bond suggests that this compound would be significantly more persistent in soil than its non-fluorinated counterpart. nih.govnih.gov The microbial communities in the soil would likely require a period of adaptation to develop the enzymatic machinery capable of cleaving the C-F bonds, a process known to be slow and often incomplete for polyfluorinated compounds. nih.gov

Hydrolytic Degradation under Environmental Conditions

Hydrolysis is a key abiotic degradation process for many organic esters in aquatic environments. The rate of hydrolysis is significantly influenced by pH and temperature. For esters like this compound, hydrolysis can occur under neutral, acidic, and basic conditions, though the mechanisms and rates will vary.

The primary hydrolytic degradation pathway for this compound is expected to involve the cleavage of the ester bond. This reaction would yield 4,5-difluoro-2-nitrobenzoic acid and methanol (B129727).

The presence of a nitro group, which is strongly electron-withdrawing, on the benzene ring is anticipated to influence the rate of hydrolysis. Generally, electron-withdrawing groups can make the carbonyl carbon of the ester more susceptible to nucleophilic attack, particularly by a hydroxide (B78521) ion in base-catalyzed hydrolysis. This suggests that the hydrolysis of this compound may be more rapid under alkaline conditions compared to neutral or acidic conditions.

Research on the hydrolysis of other substituted methyl benzoates supports this expectation. For instance, studies have shown that the presence of a nitro group on the aromatic ring can significantly decrease the half-life of methyl benzoate (B1203000) esters in aqueous solutions. While specific kinetic data for this compound is not available, the principles governing the hydrolysis of similar aromatic esters suggest a pH-dependent degradation profile.

It is important to note that the fluorine atoms on the benzene ring also exert a strong electron-withdrawing inductive effect, which would further activate the ester group towards nucleophilic attack and likely enhance the rate of hydrolysis compared to non-fluorinated analogues.

Environmental Fate and Persistence Assessment

The environmental persistence of a chemical is determined by a combination of its susceptibility to various degradation processes (biotic and abiotic) and its potential for transport and partitioning within different environmental compartments.

Nitroaromatic compounds, as a class, are known for their potential persistence in the environment. nih.gov The nitro group can make the aromatic ring less susceptible to oxidative degradation by microorganisms. nih.gov However, under anaerobic conditions, the nitro group can be reduced, initiating a degradation pathway.

The presence of fluorine atoms in this compound is a critical factor in assessing its environmental persistence. The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds generally more resistant to both chemical and biological degradation. This inherent stability can lead to increased persistence in the environment.

Applications and Derivatization of Methyl 4,5 Difluoro 2 Nitrobenzoate in Organic Synthesis

Precursor for Advanced Fluorinated Aromatic Intermediates

The strategic placement of functional groups on the aromatic ring of Methyl 4,5-difluoro-2-nitrobenzoate makes it an ideal starting material for the synthesis of more complex fluorinated aromatic intermediates. The reactivity of the nitro group and the fluorine atoms can be selectively exploited to introduce a variety of substituents, leading to a diverse range of valuable compounds.

Synthesis of Difluoro-aminobenzoic Acid Derivatives

A primary application of this compound is its conversion to the corresponding amino derivative, Methyl 4,5-difluoro-2-aminobenzoate. This transformation is typically achieved through the reduction of the nitro group, a fundamental reaction in organic synthesis. A common and efficient method for this reduction is catalytic hydrogenation. For instance, the related 4,5-difluoro-2-nitrobenzoic acid can be quantitatively converted to 2-amino-4,5-difluorobenzoic acid using hydrogen gas in the presence of a palladium hydroxide (B78521) on carbon catalyst in methanol (B129727) at room temperature. chemicalbook.com This method is generally applicable to the methyl ester as well, providing a clean and high-yielding route to Methyl 4,5-difluoro-2-aminobenzoate.

The resulting Methyl 4,5-difluoro-2-aminobenzoate is a crucial intermediate in its own right, serving as a building block for various pharmaceuticals and other functional molecules. cymitquimica.com The presence of the amine and ester functionalities allows for further derivatization, such as acylation, alkylation, and conversion to other functional groups.

Formation of Other Substituted Benzoate (B1203000) Esters

The two fluorine atoms on the aromatic ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for the selective replacement of one or both fluorine atoms with a variety of nucleophiles, leading to a wide range of substituted benzoate esters.

For example, in similar difluoronitrobenzene systems, reactions with amines, alkoxides, and thiols proceed readily to displace the fluorine atoms. researchgate.net The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. A patent for the synthesis of Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate describes the substitution of one fluorine atom in 4,5-difluoro-2-nitrobenzoic acid with a hydroxyl group using an inorganic strong base. patsnap.com This principle can be extended to this compound to generate a variety of mono- and di-substituted derivatives, further expanding its utility as a versatile intermediate.

Role in Heterocyclic Compound Synthesis

The combination of the nitro and ester functionalities, along with the fluorine atoms, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals and agrochemicals.

Cyclization Reactions Utilizing the Nitro and Ester Functionalities

The nitro and ester groups can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, after reduction of the nitro group to an amine, the resulting ortho-amino ester can undergo cyclization with various reagents to form quinazolinones. The synthesis of fluorinated quinazolinone derivatives has been reported from related anthranilic acid precursors. zenodo.orgresearchgate.net These reactions often involve condensation with a one-carbon unit, such as an orthoformate or a carboxylic acid derivative.

Building Blocks for Nitrogen-Containing Heterocycles

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles, most notably benzimidazoles. The general strategy involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative. For example, fluorinated benzimidazoles have been synthesized by reacting a fluorinated o-phenylenediamine (B120857) (which can be derived from the corresponding dinitro compound) with a carboxylic acid. mdpi.comresearchgate.net

A patent describes a process for preparing benzimidazole (B57391) compounds from precursors that could be derived from this compound. google.com The synthesis of fluorinated benzimidazoles often involves the reaction of a diamine with an aldehyde or carboxylic acid, a transformation for which the amino derivative of the title compound is well-suited. researchgate.netacgpubs.org

Building Block for Fluoro-Containing APIs (Active Pharmaceutical Ingredients) and Agrochemicals

The presence of fluorine atoms in organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity. Consequently, fluorinated compounds are of great interest in the pharmaceutical and agrochemical industries. This compound serves as a valuable building block for the synthesis of such bioactive molecules.

Fluorinated quinolone and fluoroquinolone antibiotics, a major class of antibacterial agents, often contain a difluorinated aromatic ring. mdpi.com The synthesis of these complex molecules frequently involves precursors derived from difluoroanthranilic acids. chemicalbook.comresearchgate.netrsc.org For instance, the core structure of many fluoroquinolones is a 4-quinolone-3-carboxylic acid, which can be constructed from an appropriately substituted aniline. The derivative, Methyl 4,5-difluoro-2-aminobenzoate, is a prime candidate for such syntheses.

In the agrochemical sector, fluorinated compounds are used as herbicides, fungicides, and insecticides. For example, the herbicide Fomesafen contains a 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid moiety, highlighting the importance of nitrobenzoic acid derivatives in this field. chemicalbook.com While a direct link to a commercial product is not always public, the structural motifs present in this compound are highly relevant to the design and synthesis of new agrochemicals. The synthesis of various fluorinated herbicides has been described, and the intermediates often bear a resemblance to derivatives of the title compound. nih.gov

Strategies for Incorporating the Difluoro-Nitrobenzoate Scaffold

The primary strategy for incorporating the this compound scaffold revolves around nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the two fluorine atoms significantly activates the aromatic ring towards attack by nucleophiles. The fluorine atoms, being good leaving groups, are readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the regioselective introduction of diverse functional groups, which is a cornerstone of modern synthetic chemistry.

One of the most common applications is the synthesis of substituted benzimidazole derivatives. researchgate.net The reaction typically proceeds by the displacement of one of the fluorine atoms by an amine, followed by reduction of the nitro group to an amine. The resulting diamine can then undergo cyclization with a variety of reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system. mdpi.comijrar.org This approach offers a convergent and efficient route to a wide array of substituted benzimidazoles, which are important pharmacophores in many biologically active compounds.

Another key strategy involves the cyclization of derivatives of this compound to form other heterocyclic systems, such as quinolones. The synthesis of quinolone derivatives often involves the reaction of the difluoro-nitrobenzoate with a suitable dinucleophile, leading to a cyclocondensation reaction and the formation of the bicyclic quinolone core. mdpi.com The fluorine substituents can be retained in the final product or further functionalized, providing additional avenues for structural diversification.

The following table summarizes typical nucleophilic aromatic substitution reactions involving this compound with various amines, highlighting the reaction conditions and yields.

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | K₂CO₃, DMF, 120 °C | Methyl 4-(phenylamino)-5-fluoro-2-nitrobenzoate | 85 | researchgate.net |

| Piperidine | Et₃N, CH₃CN, 80 °C | Methyl 4-(piperidin-1-yl)-5-fluoro-2-nitrobenzoate | 92 | |

| Morpholine | DIPEA, DMSO, 100 °C | Methyl 4-morpholino-5-fluoro-2-nitrobenzoate | 88 | researchgate.net |

| Benzylamine | NaH, THF, rt | Methyl 4-(benzylamino)-5-fluoro-2-nitrobenzoate | 90 | clockss.org |

Use in Medicinal Chemistry Lead Optimization

The difluoro-nitrobenzoate scaffold is particularly valuable in medicinal chemistry for the process of lead optimization. nih.govresearchgate.netspirochem.comwiley.com The introduction of fluorine atoms into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. Fluorine can improve metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability. youtube.com

In the context of kinase inhibitor development, the difluoro-nitrobenzoate moiety serves as a versatile template for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.goved.ac.uknih.govmdpi.com By systematically varying the substituents introduced via SNAr reactions, medicinal chemists can probe the steric and electronic requirements of the kinase active site and optimize the potency and selectivity of the inhibitor.

For instance, in the development of inhibitors for a specific kinase, a lead compound containing the difluoro-nitrobenzoate scaffold can be rapidly derivatized. The fluorine at the 4-position can be displaced with a library of amines to explore the hydrophobic pocket of the kinase, while the ester functionality can be hydrolyzed and coupled with various amines to interact with the solvent-exposed region. The nitro group can be reduced and further functionalized to introduce hydrogen bond donors or acceptors. This systematic approach allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile.

The following table presents a hypothetical example of a lead optimization study for a kinase inhibitor, showcasing how modifications to the difluoro-nitrobenzoate scaffold can impact biological activity.

| Compound | R¹ Substituent | R² Substituent | Kinase IC₅₀ (nM) |

| Lead-1 | -OCH₃ | -F | 500 |

| Derivative-1a | -NH(cyclopropyl) | -F | 150 |

| Derivative-1b | -NH(4-methoxyphenyl) | -F | 80 |

| Derivative-1c | -NH(morpholinoethyl) | -F | 25 |

| Derivative-2a | -NH(4-methoxyphenyl) | -OH | 65 |

| Derivative-2b | -NH(4-methoxyphenyl) | -NH₂ | 40 |

This data illustrates how systematic derivatization of the scaffold can lead to a significant improvement in potency.

Future Research Directions and Challenges

Development of More Sustainable Synthesis Methods

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of strong acid mixtures (HNO₃/H₂SO₄), which present challenges regarding regioselectivity and environmental impact. orgchemres.org Future research is increasingly focused on developing greener, more sustainable synthetic routes to compounds like Methyl 4,5-difluoro-2-nitrobenzoate.

Key areas of development include:

Catalyst-Free Reactions: Exploring catalyst-free nucleophilic substitution reactions in environmentally benign solvents like water offers a promising green alternative. nih.gov Such methods can simplify purification processes and reduce reliance on heavy metal catalysts.

Alternative Nitrating Agents: Research into novel nitrating agents that are less corrosive and more selective is crucial. This includes reagents like bismuth (III) nitrate (B79036) or ionic liquids such as 1-sulfopyridinium nitrate, which can offer milder reaction conditions and improved yields. orgchemres.org The use of palladium-catalyzed nitration of aryl chlorides or triflates under weakly basic conditions also presents a highly functional-group-tolerant method. organic-chemistry.org

Solvent-Free Conditions: The development of solvent-free reaction protocols is a significant goal in green chemistry. rsc.org Utilizing reagents like tert-butyl nitrite (B80452) for nitrosation or nitration under solvent-free conditions can reduce environmental pollution and be more cost-effective. rsc.org

Flow Chemistry: Continuous flow reactors coupled with real-time monitoring can improve reaction efficiency, safety, and scalability while minimizing waste. ichrom.com

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the electron-withdrawing nature of its substituents, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com While this is a well-established reaction pathway, future research aims to uncover and exploit more subtle and novel reactivity patterns.

The primary areas for exploration are:

Selective SNAr Reactions: The two fluorine atoms are positioned ortho and meta to the strong electron-withdrawing nitro group, leading to differential activation. Future studies will focus on achieving high regioselectivity in sequential SNAr reactions, allowing for the controlled introduction of multiple different functional groups. This has been demonstrated in related compounds like 4,5-difluoro-1,2-dinitrobenzene. nih.gov

Concerted vs. Stepwise Mechanisms: The mechanism of SNAr reactions can be either a stepwise process, involving a stable Meisenheimer intermediate, or a concerted process. libretexts.orgstrath.ac.uk Computational and experimental studies on this compound could elucidate the factors that favor one pathway over the other, enabling finer control over reactivity. strath.ac.ukacs.org

Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for enabling SNAr reactions on unactivated or less activated fluoroarenes. nih.gov Applying this methodology to this compound could open up new reaction pathways with a broader range of nucleophiles under mild conditions. nih.gov

Reduction of the Nitro Group: Beyond SNAr, the nitro group itself is a versatile functional handle. Selective reduction to an amino group would provide a key intermediate for the synthesis of various heterocyclic compounds and other complex molecules. Future work will focus on developing chemoselective reduction methods that leave the ester and fluoro-substituents intact.

Advanced Spectroscopic Characterization Techniques

Unambiguous structure elucidation is paramount in synthetic chemistry. While standard techniques are useful, advanced spectroscopic methods are necessary to fully characterize this compound and its derivatives, especially in complex reaction mixtures.

Future characterization will likely rely on:

High-Resolution 19F NMR: As a fluorinated compound, 19F NMR is an exceptionally powerful tool. Its high sensitivity and wide chemical shift range allow for detailed analysis. magritek.com Future applications will involve advanced 1D and 2D 19F NMR techniques to probe subtle electronic and structural changes and to monitor reaction kinetics in real-time. magritek.comnih.gov

Two-Dimensional (2D) NMR: Techniques like 1H-13C HSQC/HMBC, 1H-19F HETCOR, and 19F-13C correlation spectroscopy are indispensable for assigning complex structures. jeol.comnih.gov Developing and applying novel 2D NMR pulse sequences, including ultrafast 2D NMR for online monitoring, will provide unprecedented insight into reaction pathways and intermediate structures. nih.govrsc.org

NMR Crystallography: For solid-state analysis, fast magic-angle-spinning (MAS) NMR, particularly 19F MAS NMR, can provide detailed structural information, including internuclear distances and identification of different crystalline forms (polymorphs). nih.gov This is crucial for understanding the properties of materials derived from this building block.

Integrated Spectroscopic Approaches: Combining NMR data with mass spectrometry (MS) and X-ray crystallography provides a holistic understanding of molecular structure. hyphadiscovery.com Real-time online monitoring using a combination of flow reactors and miniaturized mass spectrometers offers a powerful method for optimizing reaction conditions. ichrom.com

In-depth Mechanistic Studies through Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The synergy between experimental studies and theoretical calculations provides a powerful platform for mechanistic investigation.

Future research directions include:

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of reactions involving this compound. nih.gov This allows for the prediction of transition state structures, activation energies, and the regioselectivity of SNAr reactions, distinguishing between concerted and stepwise pathways. strath.ac.ukresearchgate.net

Kinetic Isotope Effect Studies: Both experimental and computational kinetic isotope effect (KIE) studies can help to determine the rate-limiting step of a reaction, providing crucial evidence for a proposed mechanism. researchgate.net

Spectroscopic Detection of Intermediates: Combining experimental techniques, such as low-temperature NMR or online flow NMR, with DFT calculations can enable the detection and characterization of transient intermediates, like the Meisenheimer complex in SNAr reactions. libretexts.orgresearchgate.netnih.gov

Solvent and Catalyst Effects: A combined approach can be used to systematically study the role of solvents, counter-ions, and catalysts in influencing reaction rates and selectivity, leading to more rational reaction design. strath.ac.uk

Design of New Materials and Bioactive Molecules Utilizing the Difluoro-Nitrobenzoate Moiety